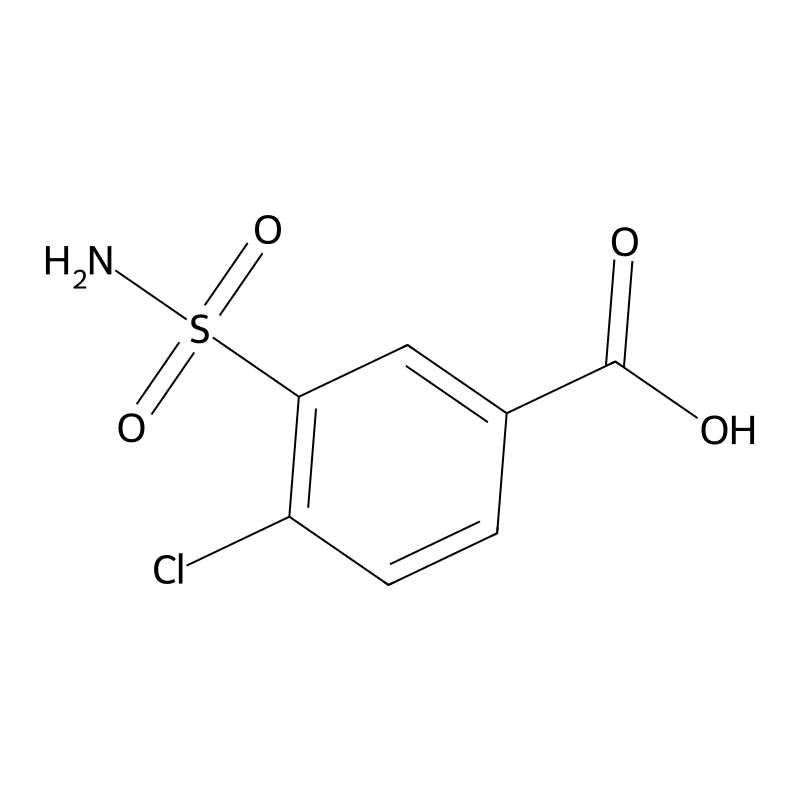

4-Chloro-3-sulfamoylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Chloro-3-sulfamoylbenzoic acid melting point 256-258°C

Physical and Chemical Properties

The table below summarizes the fundamental properties of 4-Chloro-3-sulfamoylbenzoic acid from various chemical suppliers and a research article.

| Property | Value | Source / Context |

|---|---|---|

| CAS Registry Number | 1205-30-7 | [1] [2] [3] |

| Molecular Formula | C₇H₆ClNO₄S | [1] [2] [3] |

| Molecular Weight | 235.64 g/mol | [1] [2] |

| Melting Point | 256-258 °C (lit.) 261 °C | [2] [3] [1] |

| Density | 1.6±0.1 g/cm³ | [2] |

| Boiling Point | 502.4±60.0 °C at 760 mmHg | [2] [3] |

| Purity | >98.0% (HPLC) | [1] |

| Appearance | White to almost white powder to crystal | [1] [3] |

Experimental Protocol for Synthesis and Characterization

The search results include a detailed experimental section from a research article that synthesized and characterized the compound [4].

- General Methods: All chemicals and solvents were procured from commercial sources.

- Spectral Characterization:

- FT-IR Spectrum: Recorded using a PerkinElmer Spectrum 1 FT-IR spectrometer with a scan range of 450 to 4000 cm⁻¹ and a resolution of 1.0 cm⁻¹. The sample was prepared using the KBr pellets method.

- FT-Raman Spectrum: Recorded using a Bruker standalone FT-Raman spectrometer with an Nd:YAG laser source (1064 nm wavelength), a resolution of 2.0 cm⁻¹, and a scan range of 50–4000 cm⁻¹.

- NMR Spectroscopy: ¹H NMR spectrum was recorded on a Bruker Ascend 500 MHz spectrometer. The compound was dissolved in DMSO-d₆ for analysis.

- Crystallography: The explicit structure of the compound was confirmed by Single Crystal X-ray Diffraction (SCXRD).

- Computational Studies: The researchers performed quantum chemical calculations using Density Functional Theory (DFT) to validate the experimental data, analyze reactivity parameters, and study the molecular electrostatic potential (MEP) [4].

Pharmaceutical Relevance

While not a detailed pathway, this compound is a key intermediate in the synthesis of active pharmaceutical ingredients.

- It is a core building block for the loop diuretic Furosemide and the antihypertensive drug Indapamide [5] [6] [7].

- The compound itself was investigated for its anti-bacterial activity in the research study, which also performed calculations for bond dissociation energies and Fukui functions to predict its reactivity [4].

Safety and Handling Information

The compound should be handled with appropriate precautions.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [1] [2] [3].

- Precautionary Measures: Wear protective gloves/eye protection/face protection. Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes [1] [3].

- Acute Toxicity: An intravenous LD₅₀ study in rats reported a value of 1100 mg/kg [2].

Research Context and Diagram

The following diagram illustrates the role of this compound in pharmaceutical research and development, based on the information from the search results.

Research context and applications of this compound

References

- 1. This compound 1205-30-7 [tcichemicals.com]

- 2. CAS No. 1205-30-7 | Chemsrc [chemsrc.com]

- 3. - 4 - Chloro - 3 , CAS No. 1205-30-7 - iChemical sulfamoylbenzoic acid [ichemical.com]

- 4. An analysis of structural, spectroscopic signatures ... [sciencedirect.com]

- 5. Method of this compound synthesis [patents.google.com]

- 6. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2, ... [patents.google.com]

- 7. Simultaneous Development and Validation of an HPLC ... [pmc.ncbi.nlm.nih.gov]

3-(Aminosulfonyl)-4-chlorobenzoic acid solubility DMSO methanol

Chemical Profile and Qualitative Solubility

The compound 3-(Aminosulfonyl)-4-chlorobenzoic acid (CAS No. 1205-30-7), is a solid with a melting point of 256-258 °C [1] [2]. The available data provides only qualitative solubility information, as shown in the table below:

| Property | Value | Source / Context |

|---|---|---|

| CAS Number | 1205-30-7 | [1] [2] [3] |

| Molecular Formula | C₇H₆ClNO₄S | [1] [2] [3] |

| Molecular Weight | 235.64 g/mol | [1] [2] [3] |

| Melting Point | 256-258 °C (lit.) | [1] [2] |

| Solubility in DMSO | Slightly soluble | [1] |

| Solubility in Methanol | Slightly soluble | [1] |

Proposed Experimental Workflow for Solubility Determination

Since quantitative data is not available, determining the solubility would require experimental measurement. The workflow below outlines a standard methodology based on a similar published study [4]. You would need to optimize the specific conditions for 3-(Aminosulfonyl)-4-chlorobenzoic acid.

Experimental workflow for solubility determination.

Detailed Protocol

Materials and Preparation

- Compound: 3-(Aminosulfonyl)-4-chlorobenzoic acid, purified to a high standard (e.g., ≥98%) [2].

- Solvents: Anhydrous DMSO and methanol of analytical grade.

- Equipment: Thermostatted water bath, HPLC system, analytical balance.

Saturation and Equilibration

- Add an excess amount of the solid compound to vials containing each solvent [4].

- Seal the vials and place them in a thermostatted water bath. A relevant temperature range for crystallization processes is typically 278.15 K to 313.15 K (5°C to 40°C) [4].

- Agitate the mixtures continuously for at least 24 hours to ensure solid-liquid equilibrium is reached [4].

Sampling and Analysis

- After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant liquid, ensuring no solid particles are collected [4].

- Dilute the sample appropriately with a compatible solvent and analyze it using a calibrated High-Performance Liquid Chromatography (HPLC) system to determine the concentration of the dissolved compound [4].

Data Processing

- Calculate the mole fraction solubility (x) from the concentration data.

- The mole fraction solubility can then be correlated with temperature using thermodynamic models such as the Modified Apelblat equation [4].

A Path Forward for Researchers

To obtain the specific data you require, consider these approaches:

- Experimental Measurement: The protocol above provides a starting point for generating the data in-house.

- Specialized Databases: Search dedicated scientific databases (e.g., PubChem, SciFinder) for potentially published solubility data.

- Supplier Inquiry: Contact technical support at chemical suppliers like Sigma-Aldrich [2] or TCI Chemicals [1], as they may have additional unpublished technical data.

References

4-Chloro-3-sulfamoylbenzoic acid EINECS 214-882-1

Fundamental Identifiers and Properties

The table below summarizes the core identifying information and basic physicochemical data for 4-Chloro-3-sulfamoylbenzoic acid.

| Property | Value / Description |

|---|---|

| CAS Registry Number | 1205-30-7 [1] [2] [3] |

| EC Number | 214-882-1 [2] [3] |

| Molecular Formula | C₇H₆ClNO₄S [1] [2] [3] |

| Molar Mass | 235.64 g/mol [2] [3] |

| Melting Point | 256-258 °C (lit.) [1] [3] |

| Related Pharmaceutical | Primary metabolite and impurity in Indapamide tablets; also an intermediate for Bumetanide [1] [2] |

Synthetic and Analytical Methodologies

Synthesis as a Pharmaceutical Intermediate

A primary industrial application of this compound is synthesizing the antihypertensive drug Indapamide (4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) [4] [2]. A key patent (US5110946A) describes a process where 4-chloro-3-sulphamoylbenzoyl chloride is coupled with 1-amino-2,3-dihydro-2-methyl-1H-indole [4]. The 1-aminoindole intermediate is prepared from 2,3-dihydro-2-methyl-1H-indole and hydroxylamine-O-sulphonic acid [4].

Key Reaction Parameters:

- Coupling Agent: 4-Chloro-3-sulphamoylbenzoyl chloride

- Amine Component: 1-Amino-2,3-dihydro-2-methyl-1H-indole

- Base: Triethylamine (excess) [4]

- Solvent: Tetrahydrofuran (THF) or chemically equivalent solvents [4]

- Reaction Time: ~24 hours [4]

After reaction, the mixture is worked up with a water/concentrated ammonia solution, followed by extraction with methylene chloride and purification [4].

Experimental Characterization Data

A 2020 study provided detailed spectroscopic characterization of synthesized this compound (CSBA) [5].

Spectroscopic Data:

- FT-IR & FT-Raman: The molecule was characterized by its vibrational fingerprints. Key calculated frequencies (unscaled) using DFT methods include:

- O-H stretching: 3111 cm⁻¹

- N-H stretching: 3342 and 3246 cm⁻¹

- C=O stretching: 1677 cm⁻¹

- S=O stretching: 1319 and 1158 cm⁻¹ [5]

- ¹H NMR (500 MHz, DMSO-d₆): The spectrum confirmed the proton environment [5].

- Single-Crystal X-ray Diffraction (SCXRD): The explicit molecular structure was confirmed, and the crystal packing is stabilized by intermolecular N-H···O and O-H···O hydrogen bonds, forming a supramolecular chain structure [5].

Applications in Drug Discovery and Development

Beyond its role as a classic intermediate, this compound serves as a versatile building block in modern drug discovery.

Role in New Bioactive Molecule Design

The sulfamoyl benzoic acid (SBA) moiety is used to design specific agonists for the Lysophosphatidic Acid receptor 2 (LPA₂), a GPCR target [6]. One study designed and synthesized SBA analogues, leading to the discovery of the first specific, subnanomolar LPA₂ agonists [6]. One compound exhibited picomolar activity (EC₅₀ = 5.06 × 10⁻⁶ nM) [6]. These agonists show potential for mitigating radiation-induced injury by activating anti-apoptotic pathways [6].

The synthetic route for these analogues often involves coupling a 2-sulfamoylbenzoic acid ethyl ester precursor with various amine-containing fragments using a base like K₂CO₃ in DMF [6].

Computational Analysis and Reactivity

DFT studies on this compound provide insights for rational drug design [5]:

- Molecular Electrostatic Potential (MEP) maps indicate the most negative regions are over the deprotonated oxygen atoms, identifying them as preferred sites for electrophilic attack [5].

- Global Reactivity Descriptors were calculated, including HOMO-LUMO energy values, which help predict the molecule's chemical reactivity and stability [5].

- Fukui function and bond dissociation energy analyses localize the molecule's reactivity and predict potential sites for radical attack [5].

Safety and Handling Guidelines

For safe laboratory handling, note the following classified hazards.

| Hazard Aspect | Classification / Precaution |

|---|---|

| GHS Signal Word | Warning [3] |

| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, and respiratory irritation) [3] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves [1] [3] |

| Acute Toxicity (Rat, IV) | LD₅₀ = 1100 mg/kg [3] |

Experimental Workflow Diagram

The following diagram outlines the key experimental steps involved in the synthesis, characterization, and application of this compound as derived from the research.

Workflow for the synthesis, analysis, and application of this compound in research.

Conclusion

This compound demonstrates its ongoing value from a classic pharmaceutical intermediate to a modern building block in drug discovery. Its well-characterized properties and the availability of robust synthetic and analytical protocols make it a reliable and versatile compound for research scientists developing new therapeutic agents.

References

- 1. This compound 98 1205-30-7 [sigmaaldrich.com]

- 2. - 4 - Chloro -sulphamoylbenzoic 3 | CPHI Online acid [cphi-online.com]

- 3. CAS No. 1205-30-7 | Chemsrc [chemsrc.com]

- 4. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2, ... [patents.google.com]

- 5. An analysis of structural, spectroscopic signatures ... [sciencedirect.com]

- 6. Design and Synthesis of Sulfamoyl Benzoic Acid ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and Physical Properties

The compound is a benzoic acid derivative with both a sulfonamide and a chloro substituent. Key identifiers and properties are summarized below.

| Property | Value / Description |

|---|---|

| Systematic Name | 4-Chloro-3-sulfamoylbenzoic acid [1] |

| CAS Number | 1205-30-7 [2] [3] |

| Molecular Formula | C₇H₆ClNO₄S [2] [3] |

| Molecular Weight | 235.64 g/mol [2] [3] |

| Melting Point | 256-258 °C (lit.) [3] |

| Appearance | White to almost white powder to crystal [2] |

Primary Applications and Synthetic Protocols

Its primary value lies as a key building block for the synthesis of more complex, biologically active molecules.

Application in Drug Synthesis

The most well-documented application of this compound is in the synthesis of Indapamide, a medication used to treat hypertension [4] [5] [6]. The synthesis involves activating the carboxylic acid group of the benzoic acid to form an acyl chloride, followed by condensation with an amine.

Synthetic route of indapamide using this compound as a key intermediate

Experimental Synthesis and Condensation Protocol

Below is a generalized experimental workflow for converting the benzoic acid into a final drug product like indapamide.

1. Synthesis of the Acyl Chloride Intermediate

- Reaction Setup: Charge a dry reactor with this compound and an inert solvent like dichloromethane or toluene [6].

- Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of DMF [6].

- Reaction Conditions: Stir the mixture at reflux until the reaction is complete, as monitored by TLC or HPLC.

- Work-up: Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent, obtaining the crude 4-chloro-3-sulfamoylbenzoyl chloride, which can be used directly in the next step [6].

2. Condensation with Amine to Form Indapamide

- Reaction Setup: Dissolve the acyl chloride intermediate in an inert solvent like tetrahydrofuran (THF). In a separate vessel, dissolve 1-amino-2,3-dihydro-2-methyl-1H-indole in the same solvent and add an organic base like triethylamine to act as an acid scavenger [5] [6].

- Coupling: Slowly add the acyl chloride solution to the amine solution with stirring and cooling (e.g., in an ice-water bath).

- Reaction Conditions: Allow the reaction to proceed for several hours at room temperature or under reflux.

- Work-up and Isolation: Upon completion, the reaction is typically quenched with a mixture of water and ammonia. The organic phase is separated, and the product can be isolated through concentration, crystallization, or other purification techniques to yield pure indapamide [5].

Analytical Characterization Data

For researchers confirming the identity and purity of the compound or its intermediates, the following analytical data is crucial.

| Parameter | Specification / Reported Data |

|---|---|

| Purity (HPLC) | >98.0 area% [2] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl [1] |

| InChI Key | FHQAWINGVCDTTG-UHFFFAOYSA-N [1] |

| Hazard Codes | Xi (Irritant) [3] |

| GHS Signal Word | Warning [2] [3] |

Research Context and Further Applications

Beyond its role as a synthetic intermediate, this scaffold is of interest in modern drug discovery.

- Metabolism Studies: It is identified as a hydrolytic metabolite of the drug indapamide, formed through the cleavage of the amide bond in vivo [4].

- Medicinal Chemistry Scaffold: Researchers have used the this compound scaffold to design and synthesize novel sulfamoyl benzoic acid (SBA) analogues. These compounds have been investigated as potent and specific agonists for the LPA₂ GPCR receptor, a target for developing agents against radiation-induced injury [7].

References

- 1. 4 Chloro 3 sulfamoylbenzoic acid [mzcloud.org]

- 2. This compound 1205-30-7 [tcichemicals.com]

- 3. - 4 - Chloro - 3 | CAS#:1205-30-7 | Chemsrc sulfamoylbenzoic acid [chemsrc.com]

- 4. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N ... [pmc.ncbi.nlm.nih.gov]

- 5. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2, ... [patents.google.com]

- 6. CN101717359B - Method for synthesizing indapamide [patents.google.com]

- 7. Design and Synthesis of Sulfamoyl Benzoic Acid ... [pmc.ncbi.nlm.nih.gov]

Clopamide Impurity C 4-Chloro-3-sulfamoylbenzoic acid

Chemical Profile of Clopamide Impurity C

The table below summarizes the core identification and physicochemical data for Clopamide Impurity C:

| Property | Details |

|---|---|

| IUPAC Name/Chemical Name | 4-chloro-3-sulfamoylbenzoic acid [1] [2] [3] |

| CAS Registry Number | 1205-30-7 [1] [3] |

| Molecular Formula | C7H6ClNO4S [1] [3] |

| Molecular Weight | 235.64 g/mol [1] [3] |

| Appearance | Almost white powder to crystal [1] |

| Melting Point | 261 °C [1] |

| Solubility | Slightly soluble in DMSO and Methanol [1] |

This compound is also known as Indapamide Related Compound E, indicating its relevance as an impurity in multiple pharmaceutical substances [1].

Analytical Method: TLC-Densitometry

A published chromatographic-densitometric method can be used for the separation and determination of Clopamide and its impurities, including this compound (Impurity C) [4]. The method workflow and parameters are summarized below:

The key parameters for this method are as follows [4]:

- Stationary Phase: Silica gel TLC plates.

- Mobile Phase: A mixture of n-butanol, 2-propanol, water, and methylene chloride in the ratio 10:7:2:5:3 (v/v/v/v/v).

- Detection: Densitometric measurements performed at 235 nm.

- Retention Factor (Rf): The Rf value for Impurity C (this compound) is approximately 0.51.

Research and Application Notes

- Method Performance: The described TLC method is validated and suitable for routine analysis. It demonstrated a limit of detection (LOD) of 0.02 µg/spot for the impurities and achieved recovery rates of nearly 100% for Impurity C, which is crucial for accurate purity assessments [4].

- Impurity Sourcing: This impurity is available from suppliers of pharmaceutical reference standards for research and quality control purposes, often under the name Clopamide EP Impurity C [1] [3].

References

4-Chloro-3-sulfamoylbenzoic acid GHS hazard statements

GHS Hazard Information

The table below summarizes the identified GHS hazard information for 4-Chloro-3-sulfamoylbenzoic Acid (CAS No. 1205-30-7).

| Item | Description |

|---|---|

| CAS No. | 1205-30-7 [1] [2] |

| Signal Word | Warning [1] [2] |

| Hazard Statements | H315: Causes skin irritation [1] [2]. H319: Causes serious eye irritation [1] [2]. H335: May cause respiratory irritation [1]. | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray [1]. P264: Wash skin thoroughly after handling [2]. P280: Wear protective gloves/ eye protection/ face protection [2]. P302 + P352: IF ON SKIN: Wash with plenty of soap and water [2]. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1] [2]. P332 + P313: If skin irritation occurs: Get medical advice/attention [2]. P337 + P313: If eye irritation persists: Get medical advice/attention [2]. P362: Take off contaminated clothing and wash before reuse [2]. | | GHS Pictogram | GHS07 (Exclamation mark) [2] |

Safety and Handling Workflow

For safe handling of this substance in a laboratory setting, you should follow a risk management process. The diagram below outlines the key steps from preparation to waste disposal.

Flowchart for handling this compound safely.

Regulatory Context for Pharmaceutical Impurities

For professionals in drug development, assessing impurities goes beyond physical hazards. The ICH M7 guideline provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities in pharmaceuticals to minimize carcinogenic risk [3]. Although the searched results do not contain mutagenicity data for this compound, you should be aware of this critical requirement.

- Guideline Focus: The ICH M7 guideline outlines recommendations for assessing and controlling mutagenic impurities in final drug substances or products, considering the intended conditions of human use [3].

- Practical Implication: If this compound is used in pharmaceutical synthesis, a dedicated genotoxicity assessment is required to classify it per ICH M7 and establish appropriate control strategies if it is identified as a potential impurity.

Key Takeaways for Researchers

- Primary Hazards: The main risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.

- Safe Handling is Crucial: Always use this substance within a fume cupboard and wear appropriate personal protective equipment (PPE) including gloves and eye protection.

- Check for Mutagenicity Data: For drug development work, you must consult specialized toxicological databases to complete the required ICH M7 assessment, as this information is not provided by chemical suppliers.

References

4-Chloro-3-sulfamoylbenzoic acid storage conditions sealed dry

Chemical Data and Storage Specifications

The table below summarizes the key identifying information and storage specifications for 4-Chloro-3-sulfamoylbenzoic acid:

| Property | Specification |

|---|---|

| CAS No. | 1205-30-7 [1] [2] |

| Molecular Formula | C₇H₆ClNO₄S [1] [2] |

| Quality/Purity | 98% [1] |

| Recommended Storage | Sealed in dry, Room Temperature [2] |

| Physical Form | Solid [1] |

| Melting Point | 256-258 °C [1] |

Safety and Handling Information

Proper handling is crucial due to potential hazards. The following safety information is based on supplier data [1] [2]:

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].

- Target Organ: Respiratory system [1].

- Personal Protective Equipment (PPE): Use gloves, eye protection, and a dust mask type N95 (US) [1].

In-Depth: Stability and Degradation Investigation

This compound is not just a simple chemical; it is a known metabolite of the antihypertensive drug indapamide and can also appear as an impurity in drug formulations [1]. Investigating the stability and degradation pathways of such compounds is a critical activity in pharmaceutical development.

A sophisticated methodology for a complete understanding of drug degradation mixtures has been validated using indapamide, which decomposes into this compound (referred to as DP3 in the study) [3]. The workflow involves forced degradation studies under acidic, basic, and oxidative conditions, followed by advanced analytical techniques.

The following diagram illustrates the experimental workflow for the in-depth investigation of drug degradation mixtures, combining UPLC-UV-HDMSE and NMR analyses:

Key Experimental Protocols

Sample Preparation for Multi-Technique Analysis A critical step is preparing a sample compatible with both MS and NMR. The protocol uses a buffer system of DMSO-d6/D2O (70:30, v/v) with 50 mM Tris buffer. This ensures proper solubilization, pH adjustment to prevent chemical shift variations, and good shimming quality for NMR [3].

UPLC-UV-HDMSE Analysis

- Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with UV detection for profiling.

- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) coupled with Ion Mobility Spectrometry (IMS). The HDMSE data-independent acquisition mode is used, which alternates between low-energy (for precursor ions) and high-energy (for fragmentation) scans. IMS helps align fragment ions with their precursors via drift-time filtering [3].

- Quantification: LC-UV calibration curves are established for the active pharmaceutical ingredient (API) with good linearity (r² > 0.99) [3].

NMR Experiments for Structural Confirmation NMR is performed directly on the crude degradation mixture to confirm structures.

- 1H-NMR: Used for quantification (qNMR) and information on chemical shifts and multiplicity.

- 2D-NMR: Experiments like JRES (coupling constants), HSQC (¹H-¹³C correlation), and TOCSY (¹H-¹H correlation) confirm atom connectivity. The Non-Uniform Sampling (NUS) method is applied to 2D experiments to gain resolution and reduce overlapping signals [3].

Data Correlation with Statistical Analysis Partial Least Squares (PLS) regression is used as a statistical tool to rapidly establish correlations between MS and NMR datasets when analyzing multiple degradation conditions simultaneously [3].

References

Comprehensive Application Notes and Protocols for the Synthesis of Indapamide from 4-Chloro-3-sulfamoylbenzoic Acid

Introduction to Indapamide

Indapamide (4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) is a widely used antihypertensive medication with diuretic properties belonging to the thiazide-like diuretics class. It is included on the World Health Organization's List of Essential Medicines and has been clinically proven to significantly reduce risks of major vascular events in patients with type 2 diabetes when used in combination therapy [1] [2]. The molecular structure of indapamide features a sulfamoyl chlorobenzamide moiety (polar component) and a lipid-soluble methylindoline moiety, which together contribute to its pharmacological activity and metabolic profile [2].

The synthesis of indapamide presents several industrial challenges, including the need for high purity final product suitable for pharmaceutical use, minimization of potentially toxic impurities (such as nitrosamine compounds), and development of economically viable processes that can be scaled to commercial production [3]. This document provides detailed protocols and application notes for the synthesis of indapamide from 4-chloro-3-sulfamoylbenzoic acid, incorporating the most efficient and industrially applicable methods.

Key Synthetic Pathways for Indapamide

Pathway Overview and Comparison

The synthesis of indapamide involves two key intermediates: This compound and 1-amino-2,3-dihydro-2-methyl-1H-indole. The convergence of these intermediates through amide bond formation constitutes the final API synthesis step. The following diagram illustrates the primary industrial pathway for indapamide synthesis:

The industrial synthesis of indapamide has evolved significantly from earlier methods that involved problematic reduction steps and generated toxic impurities such as nitrosamine compounds [3]. The contemporary industrial process utilizes hydroxylamine-O-sulfonic acid as a more direct aminating agent, eliminating the need for nitroso intermediates and providing a more efficient route with fewer purification requirements [3] [4].

Comparative Analysis of Reaction Conditions

Table 1: Comparative analysis of reaction conditions for key synthetic steps

| Reaction Step | Reagents & Catalysts | Solvent Systems | Temperature Range | Reaction Time | Yield Range |

|---|---|---|---|---|---|

| 1-Aminoindoline Synthesis | Hydroxylamine-O-sulfonic acid, Triethylamine (1.5:1 molar ratio to indoline) | CH₂Cl₂, Chloroform, Dichloroethane | 20-50°C | 4-24 hours (temperature dependent) | 70-85% |

| Acid Chloride Formation | Thionyl chloride, DMF (catalytic) | Toluene, THF | Reflux conditions | 3-6 hours | 85-95% |

| Amide Coupling | 4-Chloro-3-sulfamoylbenzoyl chloride, Triethylamine (excess) | Tetrahydrofuran, Dichloromethane | 20-30°C | 12-24 hours | 75-90% |

| Final Purification | Water-ammonia mixture (80:20 v/v), Toluene-acetonitrile (15:45 v/v) | - | Ambient temperature | 30 minutes (paste formation) | 95-98% recovery |

The critical process parameters for each synthetic step have been optimized through extensive industrial practice. The 1-aminoindoline synthesis demonstrates significant temperature dependence, with reaction times reduced from 24 hours to 4 hours when increasing temperature from 20°C to 50°C [3]. The amide coupling reaction requires strict stoichiometric control with excess triethylamine to ensure complete conversion and minimize side product formation [5] [3].

Detailed Experimental Protocols

Synthesis of 1-Amino-2,3-dihydro-2-methyl-1H-indole

Principle: This protocol describes the direct amination of 2,3-dihydro-2-methyl-1H-indole using hydroxylamine-O-sulfonic acid, which provides a superior industrial alternative to traditional methods involving nitrosation and reduction [3] [4].

Materials:

- 2,3-Dihydro-2-methyl-1H-indole (FW: 133.19 g/mol)

- Hydroxylamine-O-sulfonic acid (FW: 113.09 g/mol)

- Triethylamine (FW: 101.19 g/mol)

- Methylene chloride (anhydrous)

- Hydrochloric acid (1M solution)

- Sodium hydroxide (1M solution)

- Anhydrous sodium sulfate

Procedure:

- Charge 200 mL of methylene chloride into a 500 mL three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and nitrogen inlet.

- Add 26.64 g (0.20 mol) of 2,3-dihydro-2-methyl-1H-indole to the reaction flask under nitrogen atmosphere.

- Add 42.36 g (0.30 mol) of hydroxylamine-O-sulfonic acid to the reaction mixture while maintaining temperature below 30°C.

- Slowly add 30.36 g (0.30 mol) of triethylamine dropwise over 30 minutes, maintaining the temperature between 20-25°C.

- After complete addition, heat the reaction mixture to 40-45°C and stir for 6-8 hours, monitoring reaction progress by TLC (hexane:ethyl acetate 7:3).

- Upon completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.

- Wash the organic layer successively with 1M HCl (2 × 100 mL), distilled water (100 mL), and 1M NaOH (2 × 100 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from toluene-hexane mixture to obtain 1-amino-2,3-dihydro-2-methyl-1H-indole as white crystals.

Notes:

- The molar ratio of hydroxylamine-O-sulfonic acid to indoline derivative should be maintained between 1.5:1 to 2.5:1 for optimal yields [3].

- The reaction time can be reduced to 4 hours by increasing the temperature to 50°C, but higher temperatures may increase impurity formation.

- The product can be converted to its hydrochloride salt for improved stability by treatment with hydrogen chloride in ether.

Preparation of 4-Chloro-3-sulfamoylbenzoyl Chloride

Principle: This protocol describes the conversion of this compound to its corresponding acid chloride, which is the key electrophilic intermediate for amide bond formation in the final API synthesis [5] [6].

Materials:

- This compound (FW: 235.64 g/mol)

- Thionyl chloride (FW: 118.97 g/mol)

- Anhydrous toluene

- N,N-Dimethylformamide (anhydrous, catalytic amount)

Procedure:

- Charge 23.56 g (0.10 mol) of this compound into a 250 mL round-bottom flask equipped with reflux condenser, thermometer, and calcium chloride drying tube.

- Add 100 mL of anhydrous toluene followed by 14.28 g (8.7 mL, 0.12 mol) of thionyl chloride.

- Add 2-3 drops of anhydrous DMF to catalyze the reaction.

- Heat the reaction mixture to reflux (approximately 110°C) with stirring for 3-4 hours until gas evolution ceases.

- Monitor reaction progress by FT-IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch (~2500-3500 cm⁻¹) and appearance of acid chloride C=O stretch (~1800 cm⁻¹).

- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

- Dry the resulting solid under high vacuum to obtain 4-chloro-3-sulfamoylbenzoyl chloride as a white to off-white powder.

Notes:

- All equipment must be thoroughly dried before use to prevent hydrolysis of the acid chloride.

- The acid chloride should be used immediately in the next step or stored under anhydrous conditions at -20°C.

- Alternative solvents such as dichloromethane or chloroform can be used with appropriate temperature adjustment.

Final API Synthesis: Amide Bond Formation and Purification

Principle: This protocol describes the crucial amide coupling between 1-amino-2,3-dihydro-2-methyl-1H-indole and 4-chloro-3-sulfamoylbenzoyl chloride to form indapamide, followed by purification to achieve pharmaceutical quality [5] [3].

Materials:

- 1-Amino-2,3-dihydro-2-methyl-1H-indole (FW: 162.23 g/mol)

- 4-Chloro-3-sulfamoylbenzoyl chloride (FW: 254.08 g/mol)

- Triethylamine (FW: 101.19 g/mol)

- Tetrahydrofuran (anhydrous)

- Water-ammonia mixture (80:20 v/v)

- Toluene-acetonitrile mixture (15:45 v/v)

- Activated carbon

Procedure:

- Charge 150 mL of anhydrous tetrahydrofuran into a 500 mL three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and nitrogen inlet.

- Add 16.22 g (0.10 mol) of 1-amino-2,3-dihydro-2-methyl-1H-indole followed by 20.24 g (0.20 mol) of triethylamine.

- Cool the reaction mixture to 10-15°C using an ice-water bath.

- Slowly add 25.41 g (0.10 mol) of 4-chloro-3-sulfamoylbenzoyl chloride as a solid in portions over 30 minutes, maintaining temperature below 20°C.

- After complete addition, remove the cooling bath and allow the reaction mixture to warm to room temperature.

- Stir the reaction for 18-24 hours at 20-25°C, monitoring reaction progress by TLC (dichloromethane:methanol 9:1) or HPLC.

- Upon completion, add 100 mL of water-ammonia mixture (80:20 v/v) slowly with cooling and stir for 15 minutes.

- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 20 mL of methylene chloride.

- Combine the organic layers and wash with water (2 × 50 mL) followed by brine (50 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude indapamide.

- Dissolve the crude product in 50 mL of toluene-acetonitrile mixture (15:45 v/v), add 0.5 g of activated carbon, and stir for 30 minutes at room temperature.

- Filter through a celite bed and concentrate the filtrate under reduced pressure.

- Recrystallize the solid from ethanol-water mixture to obtain pure indapamide as white crystals.

Notes:

- The excess triethylamine is necessary to neutralize HCl generated during the reaction and prevent salt formation with the amine component.

- The water-ammonia wash helps remove any unreacted acid chloride and acid impurities.

- The final recrystallization step is critical for achieving the desired pharmaceutical purity and polymorphic form.

Analytical Characterization and Quality Control

Specification and Analytical Methods

Table 2: Analytical characterization and quality control specifications for indapamide

| Parameter | Specification | Test Method | Reference |

|---|---|---|---|

| Appearance | White to off-white crystalline powder | Visual examination | [3] |

| Identification | FT-IR spectrum matches reference | FT-IR (KBr pellet) | [2] |

| Identification | HPLC retention time matches reference standard | HPLC (C18 column, methanol-water gradient) | [1] |

| Purity (HPLC) | NLT 99.0% and NMT 101.0% | HPLC (Area normalization) | [3] [6] |

| Related Substances | Individual impurity: NMT 0.5% Total impurities: NMT 1.5% | HPLC with UV detection at 240 nm | [6] [1] | | Water Content | NMT 0.5% | Karl Fischer titration | [3] | | Residual Solvents | Meets ICH guidelines for Class 2 and Class 3 solvents | GC-FID or GC-MS | [5] | | Melting Point | 160-162°C | Capillary method | [3] | | Heavy Metals | NMT 20 ppm | ICP-MS or USP method | [6] | | Assay | 98.0-102.0% of C16H16ClN3O3S | HPLC vs reference standard | [3] [6] |

Analytical Procedures:

HPLC Method for Purity and Related Substances:

- Column: C18, 250 mm × 4.6 mm, 5 μm particle size

- Mobile Phase: Gradient of methanol and 0.02 M potassium dihydrogen phosphate buffer (pH 3.5)

- Flow Rate: 1.0 mL/min

- Detection: UV at 240 nm

- Injection Volume: 10 μL

- Column Temperature: 30°C

- Run Time: 60 minutes

FT-IR Characterization: The FT-IR spectrum of indapamide should exhibit characteristic absorption bands at:

- 3300-3500 cm⁻¹ (N-H stretch, sulfamoyl and indoline groups)

- 1650 cm⁻¹ (C=O stretch, amide)

- 1320, 1150 cm⁻¹ (S=O asymmetric and symmetric stretches)

- 750 cm⁻¹ (C-Cl stretch)

Impurity Profile and Control

Table 3: Identified impurities in indapamide and their control strategies

| Impurity Name | Chemical Structure | Origin in Process | Control Strategy |

|---|---|---|---|

| Dehydroindapamide | Indole analog of indapamide | Oxidation during synthesis or storage | Limit oxygen exposure, use antioxidants if necessary |

| This compound | Starting material | Incomplete reaction or hydrolysis | Process optimization, controlled reaction conditions |

| 5-Hydroxyindapamide | Hydroxylated at C5 of indoline ring | Metabolic derivative, process related | Purification during final recrystallization |

| N-Nitroso impurities | Nitroso derivatives | From nitrosation in alternative processes | Use of hydroxylamine-O-sulfonic acid route |

| Des-chloro indapamide | Chlorine replaced with hydrogen | Starting material impurity | Quality control of raw materials |

| Indapamide sulfoxide | Sulfamoyl group oxidized to sulfoxide | Oxidation during processing | Control of oxidizing conditions, proper storage |

The control of critical impurities is essential for ensuring the safety and efficacy of the final drug substance. The use of hydroxylamine-O-sulfonic acid in the synthetic pathway significantly reduces the formation of potentially genotoxic N-nitroso impurities that were problematic in earlier synthetic routes [3]. Process understanding and control, particularly of oxidation conditions, is necessary to minimize the formation of dehydroindapamide and other oxidative degradants [1].

Conclusion

The synthesis of indapamide from this compound has been optimized through industrial practice to provide an efficient, scalable, and robust process suitable for the manufacturing of pharmaceutical-grade API. The key advantages of the current industrial method include:

- Elimination of nitrosation steps that generated potentially toxic impurities

- High overall yield through optimized reaction conditions

- Reduced purification requirements compared to earlier synthetic routes

- Adaptability to large-scale production with standard chemical processing equipment

The protocols described in this document provide detailed guidance for the synthesis, purification, and analytical control of indapamide, enabling researchers to consistently produce material meeting the stringent quality requirements for pharmaceutical use. Further optimization opportunities may exist in the development of continuous processing approaches for key synthetic steps and the implementation of green chemistry principles to improve sustainability.

References

- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N ... [pmc.ncbi.nlm.nih.gov]

- 2. Indapamide analogue a promising drug: Synthesis, a novel ... [sciencedirect.com]

- 3. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2, ... [patents.google.com]

- 4. "New process for the industrial preparation of 4-chloro 3- ... [patents.google.com]

- 5. CN101717359B - Method for synthesizing indapamide [patents.google.com]

- 6. This compound | CAS No: 1205-30-7 [cleanchemlab.com]

Comprehensive Application Notes and Protocols for 4-Chloro-3-Sulfamoylbenzoic Acid

Chemical Profile and Primary Applications

4-Chloro-3-sulfamoylbenzoic acid (CAS RN: 1205-30-7) is an important synthetic intermediate in pharmaceutical chemistry. This compound, with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol, is a white to almost white crystalline powder [1] [2]. It is characterized by high purity (>98.0%) and a melting point of approximately 261 °C [1] [3] [2]. The molecule features both a carboxylic acid and a sulfonamide functional group, making it a versatile building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) [3] [4].

Its primary application lies in the synthesis of Indapamide (C₁₆H₁₆ClN₃O₃S), a well-known antihypertensive drug used to treat essential arterial hypertension [5] [4]. Furthermore, its structural motif places it within the valuable chemical class of sulfamoyl benzoic acids (SBAs), which have attracted significant research interest for their potential as specific agonists for G protein-coupled receptors (GPCRs) like LPA₂, which mediates antiapoptotic and mucosal barrier-protective effects [6]. Beyond cardiovascular therapy, sulfonamide derivatives demonstrate a broad spectrum of biological activities, including anti-bacterial, anti-fungal, anti-inflammatory, and carbonic anhydrase inhibition properties [3].

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value / Description |

|---|---|

| CAS RN | 1205-30-7 |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.64 g/mol |

| Physical Appearance | White to almost white powder to crystal [1] [2] |

| Melting Point | 261 °C [1] [3] [2] |

| Purity (HPLC) | >98.0% [1] [2] |

| Storage Conditions | Room temperature, recommended in a cool and dark place (<15°C) [1] [2] |

Table 2: Spectroscopic Properties and Characterization Data

| Technique | Key Findings |

|---|---|

| FT-IR & FT-Raman | Used for experimental spectroscopic characterization. The computed wave numbers were in accord with experimentally measured values, confirming the molecular structure [3]. |

| Single-Crystal X-ray Diffraction (SCXRD) | Employed for explicit structural characterization, confirming the supramolecular aggregation via N–H⋯O and O–H⋯O hydrogen bonds, forming a three-dimensional network [3]. |

| NMR | Confirmed to be consistent with the expected structure [1] [2]. |

| Hirshfeld Surface Analysis | Used to quantify intermolecular interactions, revealing that H...H (34.6%), O...H (32.1%), and Cl...H (11.0%) contacts are the most significant [3]. |

Synthetic Application Protocol: Synthesis of Indapamide

The following protocol details the synthesis of the antihypertensive drug Indapamide from this compound, via its acid chloride, and 1-amino-2,3-dihydro-2-methyl-1H-indole [5].

Reagents and Materials

- This compound

- Thionyl chloride (SOCl₂)

- 1-Amino-2,3-dihydro-2-methyl-1H-indole

- Triethylamine (Et₃N)

- Anhydrous tetrahydrofuran (THF)

- Toluene

- Acetonitrile

- Methylene chloride (DCM)

- Mixture of water and concentrated ammonia (80:20 v/v)

- Decolorizing carbon (e.g., black CN1)

Experimental Procedure

Step 1: Preparation of 4-Chloro-3-sulphamoylbenzoyl Chloride

- Convert 4-chloro-3-sulphamoylbenzoic acid into its corresponding acid chloride by reaction with thionyl chloride (SOCl₂). The specific stoichiometry for this step should be optimized based on standard acid chloride preparation procedures.

Step 2: Coupling Reaction to Form Indapamide

- Dissolve the obtained 4-chloro-3-sulphamoylbenzoyl chloride in anhydrous tetrahydrofuran (THF).

- To this solution, add 1-amino-2,3-dihydro-2-methyl-1H-indole and an excess of triethylamine (acting as a base to scavenge HCl). The molar ratio of the amine to the acid chloride should be determined for optimal yield.

- Stir the reaction mixture for approximately 24 hours at room temperature (or under conditions optimized for completion).

- After the reaction is complete, cool the mixture and carefully add 100 mL of a cold water/concentrated ammonia solution (80:20 v/v) with stirring. This quenches any remaining acid chloride and neutralizes the reaction.

- Stir for an additional 15 minutes and then transfer the mixture to a separatory funnel.

- Extract the product by separating the organic phase and then reextracting the aqueous phase with 20 mL of methylene chloride.

- Combine the organic extracts and wash them with water and brine if necessary.

- Dry the organic phase over an appropriate drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification and Crystallization

- Dissolve the crude indapamide in a minimal volume of a mixture of toluene and acetonitrile (15:45 v/v) by heating if necessary.

- Add 0.5 g of decolorizing carbon (e.g., black CN1), stir for a few minutes, and then filter the hot solution to remove the carbon.

- Concentrate the filtrate and allow it to cool slowly to room temperature or in an ice bath to promote crystallization.

- Collect the crystals by filtration.

- For further purification, the filter residue can be turned into a paste again mechanically for 30 minutes with 50 mL of the toluene/acetonitrile (15:45 v/v) mixture. Filter and dry the purified product in an oven under vacuum.

The following workflow diagram summarizes the key stages in the synthesis of Indapamide:

Handling, Safety, and Regulatory Information

This compound should be handled with appropriate care to ensure personnel safety and product integrity. It is recommended to store the material in a cool, dry, and dark place, preferably below 15°C [1] [2].

Safety Profile

Table 3: Health Hazard and Safety Precautions

| Aspect | Details |

|---|---|

| GHS Pictogram | [1] [2] |

| Signal Word | Warning [1] [2] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. [1] [2] | | Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. [1] [2] | | First Aid Measures | In case of contact with eyes, rinse immediately with plenty of water for several minutes and seek medical attention if irritation persists. In case of skin contact, wash with soap and plenty of water [1] [2]. |

Regulatory and Quality Control

In pharmaceutical development, this compound is used as a reference standard in analytical research to ensure consistency of formulations [4]. It is critical for analytical method development (AMV), Quality Control (QC), and the commercial production of drugs like Indapamide, particularly in filings for Abbreviated New Drug Applications (ANDA) [4].

Analytical Characterization Methods

For comprehensive characterization, the following spectroscopic and computational methods are recommended, which were successfully applied to this compound [3]:

- FT-IR Spectroscopy: The Fourier-transform infrared spectrum should be recorded in the range of 450 to 4000 cm⁻¹ using the KBr pellets method. This confirms the presence of functional groups like the sulfonamide and carboxylic acid.

- FT-Raman Spectroscopy: The Raman spectrum can be recorded using a Nd:YAG laser source (1064 nm) in the range of 50–4000 cm⁻¹, providing complementary vibrational data.

- Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for confirming the molecular structure and purity in solution.

- Single-Crystal X-ray Diffraction (SCXRD): This technique provides unambiguous confirmation of the three-dimensional molecular structure and intermolecular interactions in the solid state.

- Computational Studies (DFT): Density Functional Theory calculations can be performed to optimize the molecular geometry, calculate vibrational frequencies, and predict global and local reactivity descriptors (e.g., Fukui functions, HOMO-LUMO energies). These calculations help validate experimental data and provide insights into the molecule's reactive sites [3].

Conclusion

This compound is a structurally simple yet highly valuable intermediate in organic and medicinal chemistry. Its primary application in the synthesis of the antihypertensive drug Indapamide underscores its pharmaceutical importance [5] [4]. The detailed protocol for this synthesis, along with robust analytical characterization methods, provides researchers with a reliable framework for its use in drug development projects. Furthermore, the compound's membership in the sulfamoyl benzoic acid class links it to ongoing research into novel bioactive molecules, such as specific GPCR agonists [6]. Adherence to the outlined safety and handling guidelines is imperative for its safe and effective use in the laboratory.

References

- 1. This compound 1205-30-7 [tcichemicals.com]

- 2. This compound 1205-30-7 [tcichemicals.com]

- 3. An analysis of structural, spectroscopic signatures ... [sciencedirect.com]

- 4. This compound | CAS No: 1205-30-7 [cleanchemlab.com]

- 5. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2, ... [patents.google.com]

- 6. Design and Synthesis of Sulfamoyl Benzoic Acid ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 4-Chloro-3-sulfamoylbenzoic Acid as a Primary Tripamide Metabolite

Introduction and Significance

4-Chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7) represents a critical pharmacologically active metabolite of tripamide (N-(4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide), a potent antihypertensive agent belonging to the class of loop diuretics. This metabolite has garnered significant attention in pharmaceutical research and development due to its pronounced biological activity and relevance in drug metabolism studies. As the primary circulating metabolite of tripamide in rat models, it accounts for substantial systemic exposure following administration of the parent drug [1]. The compound exemplifies the broader class of 5-sulfamoylbenzoic acid derivatives, which include several clinically important diuretics such as furosemide, bumetanide, and piretanide [2]. These compounds share a common mechanism of action targeting sodium-potassium-chloride cotransporters but differ in their pharmacokinetic profiles and metabolic fates.

The significance of this compound extends beyond its role as a metabolite, serving as a valuable chemical scaffold for designing novel therapeutic agents targeting various enzymes and receptors. Recent research has explored its derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play crucial roles in thrombosis, inflammation, diabetes, and cancer [3]. The dual functional group composition—incorporating both sulfamoyl and carboxylic acid moieties on a chlorinated aromatic ring—provides exceptional versatility for chemical modification and molecular recognition of biological targets.

Chemical and Physical Properties

Structural Characteristics

This compound possesses a distinct molecular architecture that underlies its chemical behavior and biological interactions. The compound features a benzoic acid backbone substituted at the 3-position with a sulfamoyl group (-SO₂NH₂) and at the 4-position with a chlorine atom, creating a multifaceted pharmacophore capable of diverse molecular interactions. The ortho-positioning of the carboxylic acid and sulfamoyl groups creates potential for intramolecular hydrogen bonding that may influence conformation and solubility characteristics [4].

The molecular formula of this compound is C₇H₆ClNO₄S, with a molecular weight of 235.65 g/mol. The compound is characterized by a high melting point of 256-258°C, consistent with its polar nature and potential for strong intermolecular interactions in the solid state [4]. The structure can be represented by several chemical notations:

- SMILES: NS(=O)(=O)c1cc(ccc1Cl)C(O)=O

- InChIKey: FHQAWINGVCDTTG-UHFFFAOYSA-N

- Canonical SMILES: C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl [4] [5]

Spectral Properties and Identification

Comprehensive spectral data for this compound have been characterized using advanced analytical techniques. High-resolution mass spectral data acquired using Q Exactive Orbitrap instrumentation with electrospray ionization (ESI) provide definitive confirmation of molecular mass and fragmentation patterns [5]. The compound exhibits characteristic fragmentation patterns reflecting cleavage of the sulfamoyl and carboxylic acid groups, with specific ions corresponding to the chlorinated benzene ring structure.

Analytical Profiles and Quantitative Data

Chromatographic and Physical Data

Table 1: Physicochemical Properties of this compound

| Property | Specification | Method/Reference |

|---|---|---|

| Purity | 98% | HPLC [4] |

| Melting Point | 256-258°C | Lit. [4] |

| Appearance | Solid | Visual [4] |

| Functional Groups | Carboxylic acid, Chloro | FTIR, NMR [4] |

| Water Pollution Classification | WGK 3 | German standard [4] |

Metabolic Quantification in Biological Systems

Table 2: Quantitative Metabolic Data from Tripamide Studies

| Parameter | Value | Experimental System | Reference |

|---|---|---|---|

| Metabolic Status | Primary metabolite | Rat blood | [1] |

| Excretion Route | Urine, Bile | Rat in vivo | [1] |

| Hydroxylated Metabolite Excretion | Biliary: 2-3x > Urinary | Rat in vivo | [1] |

| Metabolizing Enzymes | Hepatic microsomal arylamidase, Cytochrome P450 | Rat liver microsomes | [6] |

Biological Activity Profiles of Derivatives

Table 3: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives

| Compound Derivative | Biological Target | IC₅₀ Value | Reference |

|---|---|---|---|

| 3i | h-NTPDase1 | 2.88 ± 0.13 μM | [3] |

| 3f | h-NTPDase2 | Sub-micromolar | [3] |

| 3j | h-NTPDase2 | Sub-micromolar | [3] |

| 4d | h-NTPDase2 | Sub-micromolar | [3] |

| 3i | h-NTPDase3 | 0.72 ± 0.11 μM | [3] |

| 2d | h-NTPDase8 | 0.28 ± 0.07 μM | [3] |

Metabolic Pathways and Enzymology

Tripamide Biotransformation Network

The metabolic fate of tripamide involves complex biotransformation pathways yielding multiple metabolites through distinct enzymatic mechanisms. Studies with rat liver microsomal preparations have elucidated that tripamide undergoes both hydrolytic cleavage and oxidative metabolism mediated by different enzyme systems [6]. The metabolism proceeds through five identified metabolites, with this compound representing the major circulating metabolite in rat blood following administration [1].

The enzymatic formation of this compound occurs primarily through hydrolytic cleavage of the amide bond in tripamide, catalyzed by hepatic microsomal arylamidase activity. This hydrolysis is significantly induced by phenobarbitone pretreatment and potently inhibited by O-ethyl O-p-nitrophenyl phenylphosphonothioate (EPN), a classical inhibitor of hepatic microsomal arylamidase [6]. Complementary studies with partially purified rabbit liver microsomal arylamidase have confirmed the enzymatic capacity for this hydrolytic reaction.

Diagram: Tripamide Metabolic Pathways and Enzymatic Mechanisms

Enzymatic Mechanisms and Regulation

The oxidative metabolism of tripamide occurs predominantly through cytochrome P450-mediated hydroxylation, yielding two isomeric hydroxy metabolites: N-(3(or 5)-hydroxy-4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide (3-hydroxy-tripamide) and N-(8(or 9)-hydroxy-4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide (8-hydroxy-tripamide) [1] [6]. This hydroxylation is notably induced by 3-methylcholanthrene and strongly inhibited by carbon monoxide, characteristic of cytochrome P450-dependent reactions. Antibody inhibition studies have revealed differential sensitivity of the hydroxylation positions: the 8-hydroxylation is inhibited by antibodies to both cytochrome P-450 and P-448, while the 3-hydroxylation is inhibited by neither, suggesting potential involvement of distinct P450 isoforms or alternative oxidative mechanisms [6].

Experimental Protocols

Protocol 1: Metabolic Identification and Characterization

Objective: To isolate and characterize this compound as a metabolite of tripamide from biological systems.

Materials and Reagents:

- Tripamide (carbonyl-¹⁴C-labeled recommended for detection)

- Liver microsomal preparations from phenobarbitone-pretreated rats

- Chromatography solvents: HPLC-grade methanol, acetonitrile, water

- O-ethyl O-p-nitrophenyl phenylphosphonothioate (EPN) as arylamidase inhibitor

- Reference standard of this compound (purity ≥98%)

Methodology:

- Incubation System: Prepare incubation mixtures containing liver microsomal protein (1-2 mg/mL), tripamide (50-100 μM), and NADPH-generating system in appropriate buffer.

- Metabolite Formation: Conduct incubations at 37°C with gentle shaking for 30-90 minutes.

- Reaction Termination: Add ice-cold acetonitrile (2:1 v/v) to terminate reactions.

- Sample Processing: Centrifuge at 10,000 × g for 10 minutes; collect supernatant for analysis.

- Metabolite Separation: Employ chromatographic separation using reverse-phase C18 columns with acetonitrile-water gradient elution.

- Metabolite Characterization: Identify this compound by comparison with reference standard using retention time, mass spectrometry, and reverse isotope dilution analysis [1] [6].

Analytical Verification:

- Mass Spectrometry: Characterize metabolite structure using ESI-MS/MS fragmentation patterns.

- Co-chromatography: Confirm identity by co-elution with authentic standard in multiple solvent systems.

- Enzyme Inhibition: Verify enzymatic pathway using EPN (1 mM) to inhibit arylamidase activity.

Protocol 2: Quantitative Analysis in Pharmaceutical Formulations

Objective: To quantify this compound as an impurity in tripamide tablet formulations using chromatographic-densitometric methods.

Materials and Reagents:

- Pharmaceutical preparation of tripamide tablets

- HPTLC silica gel 60 F₂₅₄ plates

- Standard solutions of this compound in methanol

- Mobile phase: Chloroform-methanol-glacial acetic acid (appropriately optimized, e.g., 7:3:0.5 v/v/v)

- Derivatization reagent (if needed): Ninhydrin for sulfamoyl group detection

Methodology:

- Sample Preparation: Extract powdered tablet equivalent to 10 mg tripamide with 10 mL methanol by sonication for 15 minutes.

- Centrifugation: Clarify by centrifugation at 5000 rpm for 5 minutes.

- Chromatography: Apply samples and standards to HPTLC plates, develop in saturated chamber with optimized mobile phase.

- Densitometric Analysis: Scan plates at appropriate wavelength (e.g., 254 nm for chlorobenzene chromophore).

- Quantification: Construct calibration curve using standard solutions and calculate impurity concentration in samples [4].

Validation Parameters:

- Linearity: Typically 0.1-10 μg/spot with correlation coefficient >0.995

- Limit of Detection: ~0.05 μg/spot based on signal-to-noise ratio of 3:1

- Recovery: 85-115% for accuracy assessment

- Precision: RSD <5% for repeatability

Diagram: Experimental Workflow for Metabolite Analysis

Protocol 3: Synthesis of Sulfamoyl-Benzamide Derivatives

Objective: To synthesize diversified sulfamoyl-benzamide derivatives based on this compound scaffold for structure-activity relationship studies.

Materials and Reagents:

- This compound (high purity)

- Chlorosulfonic acid (for sulfonylation)

- Various amines (cyclopropylamine, morpholine, p-bromoaniline, etc.)

- Coupling reagents: EDC, DMAP catalyst

- Solvents: DCM, DMF, toluene, tetrahydrofuran

Synthetic Methodology:

- Sulfonamide Formation: React benzoic acid precursor with chlorosulfonic acid to form sulfonyl chloride intermediate.

- Aminolysis: Treat sulfonyl chloride with selected amines to generate diversified sulfonamides.

- Carboxamide Coupling: Activate carboxylic acid using EDC/DMAP coupling system in DCM/DMF co-solvents.

- Nucleophilic Addition: React with various anilines, primary aliphatic amines, or secondary amines.

- Purification: Isolate products using appropriate techniques (recrystallization, column chromatography).

- Characterization: Verify structures by MS, NMR, and HPLC [3].

Reaction Optimization:

- Temperature: Elevated temperatures (40-60°C) for chlorosulfonation step

- Stoichiometry: Slight excess of chlorosulfonic acid (1.2-1.5 equiv) for complete conversion

- Amine Diversity: Include cyclopropylamine, morpholine, p-bromoaniline, benzylamine for structural diversity

- Yield Range: Typically 47-73% for isolated pure products

Applications in Drug Discovery and Development

Therapeutic Potential and Target Engagement

The this compound scaffold presents significant therapeutic potential beyond its origin as a tripamide metabolite. Recent investigations have explored its utility as a privileged structure for designing inhibitors targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases) [3]. These ectonucleotidases represent promising therapeutic targets for various pathological conditions including thrombosis, inflammation, diabetes, and cancer. The compound's ability to serve as a versatile scaffold for generating structurally diverse derivatives with tailored biological activities underscores its value in medicinal chemistry campaigns.

Derivatives of this compound have demonstrated potent inhibitory activity against multiple h-NTPDase isoforms with remarkable selectivity profiles. For instance, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) exhibited significant inhibition of h-NTPDase1 (IC₅₀ = 2.88 ± 0.13 μM), while compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) showed exceptional potency against h-NTPDase8 (IC₅₀ = 0.28 ± 0.07 μM) [3]. These findings highlight the structural versatility of the core scaffold and its adaptability for targeting different enzyme isoforms through strategic substitutions.

Analytical and Regulatory Applications

In pharmaceutical quality control, this compound serves as a specified impurity in tripamide formulations, requiring monitoring and control according to ICH guidelines. The development of validated chromatographic-densitometric methods for its quantification exemplifies the application of this metabolite in ensuring drug product quality and safety [4]. The compound's distinct chromatographic behavior and detection characteristics enable its reliable quantification at impurity levels, supporting regulatory submissions and quality assurance programs.

Safety and Handling Considerations

This compound requires careful handling with appropriate personal protective equipment including N95 dust masks, eyes shields, and gloves due to its potential as a respiratory irritant [4]. The compound is classified with specific hazard statements including Eye Irritation Category 2 and Skin Irritation Category 2, with specific target organ toxicity (respiratory system) following repeated exposure (STOT SE 3) [4]. Proper engineering controls such as adequate ventilation and dust containment should be implemented when handling the solid material.

From an environmental perspective, the compound is classified as Water Pollution Category 3 (WGK 3), indicating relatively high pollution potential requiring appropriate disposal measures to prevent environmental contamination [4]. Storage should be in well-sealed containers in cool, dry conditions away from incompatible substances.

Conclusion and Future Perspectives

This compound represents a pharmacologically significant metabolite with diverse applications in drug discovery, analytical science, and chemical biology. Its role as the primary metabolite of the antihypertensive agent tripamide underscores its metabolic relevance, while its utility as a versatile scaffold for designing potent h-NTPDase inhibitors demonstrates its medicinal chemistry value. The well-established experimental protocols for its identification, quantification, and derivatization provide researchers with robust methodologies for further investigations.

Future research directions may include structural optimization to enhance potency and selectivity against specific h-NTPDase isoforms, pharmacokinetic profiling of promising derivatives, and in vivo validation of therapeutic efficacy in disease models. The continued exploration of this scaffold will likely yield novel therapeutic candidates for conditions involving purinergic signaling dysregulation while further elucidating structure-activity relationships in this chemically privileged series.

References

- 1. Studies on the metabolism of tripamide, a new ... [pubmed.ncbi.nlm.nih.gov]

- 2. Piretanide - an overview [sciencedirect.com]

- 3. Synthesis and biological evaluation of sulfamoyl ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound 98 1205-30-7 [sigmaaldrich.com]

- 5. 4 Chloro 3 sulfamoylbenzoic acid [mzcloud.org]

- 6. Studies of metabolism of tripamide, a new antihypertensive ... [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Chloro-3-sulfamoylbenzoic acid from methyl ester

Introduction

4-Chloro-3-sulfamoylbenzoic acid (CAS# 1205-30-7) is a significant chemical intermediate in pharmaceutical synthesis. This compound serves as a key precursor for various active pharmaceutical ingredients (APIs), including antihypertensive and diuretic agents such as indapamide, clopamide, and tripamide [1] [2] [3]. The synthesis pathway starting from its methyl ester derivative offers a practical route with favorable yield and purity profile, making it valuable for research and development activities in medicinal chemistry and drug manufacturing.

Experimental Protocol

Synthesis of this compound from Methyl Ester

Objective: To hydrolyze methyl 4-chloro-3-sulfamoylbenzoate to this compound using lithium hydroxide in a tetrahydrofuran-water solvent system [4].

Materials:

- Methyl 4-chloro-3-sulfamoylbenzoate (starting material)

- Lithium hydroxide (LiOH)

- Tetrahydrofuran (THF)

- Hydrochloric acid (HCl, 6N)

- Ethyl acetate

- Diethyl ether

- Deionized water

Equipment:

- 50 mL round-bottom flask

- Magnetic stirrer with temperature control

- Ice bath

- Rotary evaporator

- Vacuum filtration apparatus

- Analytical balance

- Melting point apparatus

- NMR spectrometer (for characterization)

Procedure:

Reaction Setup: Charge a 50 mL round-bottom flask with methyl 4-chloro-3-sulfamoylbenzoate (800 mg, 3.20 mmol) and add tetrahydrofuran (8 mL). Stir the mixture until complete dissolution occurs [4].

Cooling: Cool the reaction mixture to 0°C using an ice bath [4].

Hydrolysis: Add an aqueous solution of 10% lithium hydroxide (223 mg, 9.6 mmol in appropriate volume of water) dropwise to the cooled reaction mixture while maintaining continuous stirring [4].

Reaction Progress: Allow the reaction to proceed for 2 hours at room temperature (approximately 20-25°C) with constant stirring. Monitor reaction completion by TLC or HPLC [4].

Work-up:

- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove tetrahydrofuran.

- Acidify the aqueous layer with 6N hydrochloric acid until pH ~2-3 to precipitate the product.

- Collect the resulting precipitate by vacuum filtration [4].

Purification:

- Wash the solid with cold water and dry under vacuum.

- For further purification, recrystallize the crude product from an ethyl acetate:dry ethyl ether (3:1) solution using slow evaporation crystal growth technique at ambient temperature [4].

Characterization:

The following diagram illustrates the experimental workflow for this synthesis:

Characterization Data

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1205-30-7 | [5] |

| Molecular Formula | C₇H₆ClNO₄S | [5] [3] |

| Molecular Weight | 235.64 g/mol | [5] [3] |

| Melting Point | 256-258°C (lit.) | [5] [3] |

| Boiling Point | 502.4±60.0°C (predicted) | [5] [3] |

| Density | 1.649±0.06 g/cm³ (predicted) | [5] |

| pKa | 3.44±0.10 (predicted) | [5] |

| Flash Point | 257.6±32.9°C | [3] |

| LogP | 0.92 | [3] |

Spectroscopic Data

¹H NMR (400 MHz, DMSO‑d₆) [4]:

- δ 13.60 (s, 1H, COOH)

- δ 8.51 (d, J = 2.0 Hz, 1H, Ph-H)

- δ 8.10 (dd, J = 8.2, 2.1 Hz, 1H, Ph-H)

- δ 7.82 (s, 2H, SO₂NH₂)

- δ 7.79 (d, J = 8.3 Hz, 1H, Ph-H)

Safety Considerations

Table 2: Safety Information and Handling Precautions

| Parameter | Specification | Reference |

|---|---|---|

| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, respiratory irritation) | [5] [3] |

| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors; IF IN EYES: Rinse cautiously with water for several minutes) | [5] [3] |

| Personal Protective Equipment | Dust mask type N95 (US); Eyeshields; Gloves | [3] |

| WGK Germany | 3 (Highly water polluting) | [5] [3] |

| Acute Toxicity (Rat, IV) | LD₅₀ = 1100 mg/kg | [3] |

Applications in Drug Development

This compound serves as a key building block in pharmaceutical synthesis:

Antihypertensive Agents: The compound is a known precursor for indapamide, a medication used for the treatment of essential arterial hypertension [1].

Diuretic Compounds: It serves as an intermediate for clopamide and other sulfonamide-based diuretic agents [2].

Metabolic Studies: The compound and its derivatives are used in metabolic fate studies of antihypertensive agents like tripamide [3].

Analytical Standards: Used as reference standards in chromatographic methods for drug quantification in pharmaceutical formulations [3].

Conclusion

The hydrolysis of methyl 4-chloro-3-sulfamoylbenzoate to this compound using lithium hydroxide provides an efficient synthetic route with good yield (81.3%) and high purity. The method is reproducible and suitable for research and development purposes. The resulting compound serves as a valuable intermediate for various pharmaceutical applications, particularly in the development of cardiovascular and diuretic medications.

References

- 1. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2, ... [patents.google.com]

- 2. This compound hydrazides, a process for ... [patents.google.com]

- 3. - 4 - Chloro - 3 | CAS#:1205-30-7 | Chemsrc sulfamoylbenzoic acid [chemsrc.com]

- 4. 4-Chloro-5-sulphamoylbenzoic acid synthesis [chemicalbook.com]

- 5. - 4 -5-sulphamoylbenzoic Chloro | 1205-30-7 acid [chemicalbook.com]

Chromatographic Analysis of 4-Chloro-3-sulfamoylbenzoic Acid: Application Notes and Protocols

Introduction to the Compound

4-Chloro-3-sulfamoylbenzoic acid (CAS RN: 1205-30-7) is an important chemical entity in pharmaceutical development. With a molecular formula of C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol, it is described as a white to almost white powder to crystal with a melting point of 261 °C [1]. This compound is recognized as a key impurity in pharmaceuticals such as Clopamide and is also related to the parent drug Indapamide [2] [3]. Ensuring its precise identification and quantification is therefore critical in drug development and quality control processes.

TLC-Densitometric Method for Purity Analysis

A validated Thin-Layer Chromatographic method with densitometric detection provides a reliable approach for determining this compound as an impurity in pharmaceutical tablets [2].

Experimental Protocol

Sample Preparation: Accurately weigh the tablet powder equivalent to the active ingredient. Dissolve and dilute the sample in a suitable solvent (e.g., methanol) to obtain a test solution with a concentration of approximately 0.1% w/v of the active pharmaceutical ingredient.

Standard Solution: Prepare a standard solution of this compound in methanol to a concentration of about 0.0001% w/v, representing the 0.1% impurity level relative to the active ingredient [2].

Chromatographic Conditions:

- Stationary Phase: Pre-coated silica gel TLC plates (e.g., 10 cm x 10 cm) [2].

- Mobile Phase: n-Butanol - 2-propanol - water - methylene chloride in the ratio 10:7:2:5:3 (v/v/v/v/v) [2].

- Application: Spot the samples and standards on the TLC plate in bands or spots. The reported retention factors (Rf) are 0.87 for Clopamide, 0.72 for 4-chlorobenzoic acid (Impurity B), and 0.51 for this compound (Impurity C) [2].

- Development: Develop the plate in a saturated twin-trough chamber with the mobile phase to a distance of approximately 70 mm.

Detection and Quantification:

- Densitometric Measurement: Scan the developed and dried TLC plate at a wavelength of 235 nm [2].

- Calculation: The concentration of the impurity is calculated by comparing the peak areas of the sample to that of the standard.

The following workflow summarizes the TLC-densitometric analysis:

Method Performance

This method has demonstrated excellent performance characteristics, making it suitable for quality control [2].

Table 1: Validation Parameters of the TLC-Densitometric Method [2]

| Parameter | Value for this compound |

|---|---|

| Limit of Detection (LOD) | 0.02 µg/spot |

| Recovery | Nearly 100% |

| Precision (RSD) | ≤ 3.29% |

| Application | Detection in pharmaceutical tablets (e.g., Clopamide) at levels as low as 0.031% |

HPLC Method for Related Compounds

While a direct HPLC method for this compound was not detailed in the search results, a closely related compound, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid (CAS 22892-96-2), can be analyzed by Reversed-Phase (RP) HPLC, providing a transferable basis for method development [4].

Experimental Protocol

Column: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity). The vendor notes that smaller 3 µm particle size columns are available for fast UPLC applications [4].

Mobile Phase: Acetonitrile (MeCN) and water, modified with phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid [4].

Detection: The method is suitable for UV detection. The use of formic acid enables coupling to MS for structural confirmation [4].

Applications: This method can be used for the analysis of pharmacokinetic samples, isolation of impurities in preparative separation, and is scalable [4].

Table 2: HPLC Conditions for a Related Sulfamoylbenzoic Acid Compound [4]

| Parameter | Description |

|---|---|

| Analyte | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid |

| Column Chemistry | Newcrom R1 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |

| MS Modification | Replace Phosphoric Acid with Formic Acid |

| Application Scale | Analytical to Preparative |

Safety and Handling

When working with this compound in the laboratory, adhere to the following safety precautions based on its hazard classification [1]:

- Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1].

- Precautionary Measures: Wear protective gloves, eye protection, and face protection (P280). If in eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists (P305+P351+P338) [1].

Conclusion

The presented TLC-densitometric and HPLC methods provide robust analytical procedures for the determination of this compound. The TLC method is particularly well-validated for purity analysis in pharmaceutical formulations, offering high sensitivity, accuracy, and precision [2]. The HPLC conditions for a closely related compound serve as a practical starting point for developing reversed-phase LC or LC-MS methods for this class of molecules [4].

References

Application Notes: 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery

Compound Profile and Primary Applications

4-Chloro-3-sulfamoylbenzoic acid is a multifunctional aromatic compound serving as a versatile pharmacophore and chemical intermediate in medicinal chemistry. Its current research applications are primarily in early drug discovery.

Table 1: Physicochemical and Biochemical Profile of this compound

| Property | Specification / Value |

|---|---|

| CAS Number | 1205-30-7 [1] |

| Molecular Formula | C7H6ClNO4S [1] |

| Molecular Weight | 235.645 g/mol [1] |

| Melting Point | 256-258 °C (lit.) [1] |

| Density | 1.6±0.1 g/cm³ [1] |

| Primary Therapeutic Role | Chemical intermediate / Inhibitor scaffold [2] |

| Key Molecular Targets | • Cytosolic Phospholipase A2α (cPLA2α) [2] • Carbonic Anhydrases (by analogy) | | Acute Toxicity (IV LD50, rat) | 1100 mg/kg [1] |